molecular formula C11H15NO2 B12976025 1,5,5-Trimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid

1,5,5-Trimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid

Cat. No.: B12976025
M. Wt: 193.24 g/mol
InChI Key: OTJDWAZNZGBIKS-UHFFFAOYSA-N
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Description

1,5,5-Trimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopentane ring fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,5-Trimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with an amine derivative, followed by cyclization and subsequent functionalization to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,5,5-Trimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1,5,5-Trimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,5,5-Trimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid: Similar structure but with a benzyl group instead of trimethyl groups.

    1,4,5,6-Tetrahydrocyclopentapyrazole-3-carboxylic acid: Contains a pyrazole ring instead of a pyrrole ring.

Uniqueness

1,5,5-Trimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid is unique due to its specific substitution pattern and the presence of the trimethyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

1,5,5-trimethyl-4,6-dihydrocyclopenta[b]pyrrole-2-carboxylic acid

InChI

InChI=1S/C11H15NO2/c1-11(2)5-7-4-8(10(13)14)12(3)9(7)6-11/h4H,5-6H2,1-3H3,(H,13,14)

InChI Key

OTJDWAZNZGBIKS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C1)N(C(=C2)C(=O)O)C)C

Origin of Product

United States

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